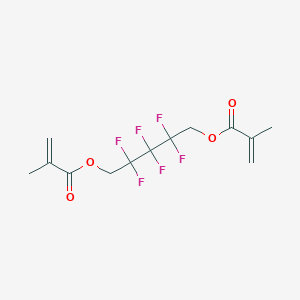

2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2,2,3,3,4,4-hexafluoro-5-(2-methylprop-2-enoyloxy)pentyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F6O4/c1-7(2)9(20)22-5-11(14,15)13(18,19)12(16,17)6-23-10(21)8(3)4/h1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQKTWAXEMSAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(COC(=O)C(=C)C)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380846 | |

| Record name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-36-5 | |

| Record name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,5,5-Tetrahydroperfluoropentyl-1,5-dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate

An In-depth Technical Guide to the Synthesis of 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the , a fluorinated monomer of significant interest in the development of advanced polymer systems. This document is intended for researchers, chemists, and materials scientists. It details the underlying chemical principles, a step-by-step experimental protocol, purification techniques, and analytical characterization methods. Emphasis is placed on the rationale behind procedural choices and rigorous safety protocols to ensure a reliable and safe synthesis. The unique properties of fluorinated monomers, such as hydrophobicity and chemical resistance, make them valuable components in high-performance applications, including dental restorative materials where they can serve as alternatives to Bis-GMA.[1][2][3] This guide offers the necessary detail to empower researchers to produce high-purity this compound for further investigation and application development.

Introduction and Scientific Context

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity. These characteristics stem from the high electronegativity and stability of the carbon-fluorine bond. In the field of polymer chemistry, incorporating fluorinated segments into monomer backbones is a proven strategy for tailoring the properties of the resulting materials.

This compound is a cross-linking dimethacrylate monomer that leverages these benefits. The hexafluoroalkyl chain imparts significant hydrophobicity and resistance to chemical degradation, while the two terminal methacrylate groups allow for radical polymerization to form a robust, cross-linked network. These attributes make it a highly desirable component in formulations for dental composites, hydrophobic coatings, and specialty optical materials.[1][2]

The synthesis of this monomer is achieved through the esterification of the corresponding fluorinated diol, 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, with a methacrylating agent. This guide will focus on the use of methacryloyl chloride, a highly efficient reagent for this transformation.

Reaction Principle: Nucleophilic Acyl Substitution

The core of this synthesis is a classic nucleophilic acyl substitution reaction. The hydroxyl groups of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol act as nucleophiles, attacking the electrophilic carbonyl carbon of methacryloyl chloride. A non-nucleophilic base, such as triethylamine, is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards the product and prevents potential acid-catalyzed side reactions.

The electron-withdrawing nature of the adjacent difluoromethylene (-CF₂-) groups decreases the nucleophilicity of the hydroxyl groups on the pentanediol compared to their non-fluorinated analogs. This effect necessitates the use of a highly reactive acylating agent like methacryloyl chloride for an efficient reaction.

Reaction Scheme:

Caption: Overall synthesis reaction for this compound.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Recommended Purity | Notes |

| 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol | 376-90-9 | >98% | Must be thoroughly dried before use. |

| Methacryloyl chloride | 920-46-7 | >97% | Stabilized. Highly toxic and corrosive.[4] |

| Triethylamine (Et₃N) | 121-44-8 | >99.5%, Anhydrous | Distill from CaH₂ for best results. |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | >99.8% | Solvent. |

| Hydroquinone monomethyl ether (MEHQ) | 150-76-5 | >99% | Polymerization inhibitor. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | ACS Grade | For aqueous workup. |

| Brine (Saturated NaCl Solution) | N/A | ACS Grade | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ACS Grade | Drying agent. |

| Silica Gel for Column Chromatography | 112926-00-8 | 230-400 mesh | For purification. |

| Eluents (Hexanes, Ethyl Acetate) | Various | ACS Grade | For chromatography. |

Equipment

-

Three-neck round-bottom flask with appropriate stoppers

-

Magnetic stirrer and stir bars

-

Pressure-equalizing dropping funnel

-

Reflux condenser with a gas inlet/outlet

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Ice/water bath

-

Schlenk line (optional, but recommended for handling anhydrous reagents)

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Analytical Instruments: NMR Spectrometer, FT-IR Spectrometer

Detailed Experimental Protocol

Causality and Trustworthiness: This protocol is designed as a self-validating system. The use of anhydrous conditions prevents the hydrolysis of the highly reactive methacryloyl chloride.[4] The dropwise addition at 0°C is critical for controlling the exothermic reaction, preventing side-product formation. The basic wash with NaHCO₃ ensures complete removal of acidic impurities, which is essential for the stability of the final product.

Step-by-Step Synthesis Workflow

-

Reaction Setup:

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser topped with a nitrogen/argon inlet.

-

Place the entire apparatus under a positive pressure of inert gas.

-

In the flask, dissolve 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (1.0 eq.) and a small amount of MEHQ inhibitor (~100 ppm) in anhydrous dichloromethane (DCM).

-

Add anhydrous triethylamine (2.2 eq.) to the flask via syringe.

-

Cool the flask to 0°C using an ice/water bath.

-

-

Addition of Methacryloyl Chloride:

-

Charge the dropping funnel with methacryloyl chloride (2.2 eq.) dissolved in a small amount of anhydrous DCM.

-

Add the methacryloyl chloride solution dropwise to the stirred diol solution over 60-90 minutes. Maintain the internal temperature below 5°C. A white precipitate of triethylammonium chloride will form.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Let the reaction stir at room temperature for 12-18 hours to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Extraction:

-

Cool the reaction mixture again in an ice bath.

-

Slowly quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate (NaHCO₃) solution (2 times) to remove excess acid chloride and HCl.

-

Brine (1 time) to break any emulsions and remove bulk water.

-

-

Separate the organic layer.

-

-

Drying and Solvent Removal:

-

Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

Add another small portion of MEHQ inhibitor to the filtrate to prevent polymerization during solvent removal.

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Column Chromatography

The crude product must be purified to remove mono-substituted byproducts, unreacted starting material, and inhibitor.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the desired product.

-

Procedure:

-

Prepare a silica gel slurry and pack the chromatography column.

-

Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the dried silica onto the top of the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions, add a fresh portion of MEHQ, and remove the solvent via rotary evaporator to yield the final product, this compound, as a clear liquid.

-

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following spectroscopic methods are essential.

-

¹H NMR (Proton NMR): Expected signals include peaks for the vinyl protons of the methacrylate group (~5.6 and 6.1 ppm), the methyl protons (~1.9 ppm), and the methylene protons adjacent to the ester oxygen (~4.5 ppm). The integration of these peaks should correspond to the molecular structure.

-

¹³C NMR (Carbon NMR): Key signals will verify the carbon backbone, including the carbonyl carbon of the ester (~166 ppm), the vinyl carbons (~126 and 135 ppm), and the carbons of the fluoroalkyl chain, which will show characteristic splitting due to C-F coupling.[5]

-

¹⁹F NMR (Fluorine NMR): This is a critical technique for confirming the structure of the fluorinated core. The spectrum is expected to show complex multiplets corresponding to the three distinct -CF₂- environments in the chain.[6][7]

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands confirming the functional groups.[8]

-

~1725 cm⁻¹: Strong C=O stretch (ester carbonyl).

-

~1635 cm⁻¹: C=C stretch (methacrylate vinyl group).

-

~1100-1250 cm⁻¹: Strong C-F stretching bands.

-

~2960 cm⁻¹: C-H stretching from the methyl and methylene groups.

-

Safety and Handling

Authoritative Grounding: Chemical safety is paramount. All procedures must be conducted in accordance with established laboratory safety protocols and information derived from authoritative Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Ventilation: All steps involving methacryloyl chloride and volatile organic solvents must be performed in a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[9][10]

-

Methacryloyl Chloride Hazard: This substance is highly flammable, corrosive, toxic if inhaled, and reacts violently with water.[4][9][11][12] It must be handled with extreme care under anhydrous, inert conditions. An emergency shower and eyewash station must be immediately accessible.[10]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted methacryloyl chloride carefully with a dilute base solution before disposal.

Workflow and Data Visualization

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification process.

References

-

Synthesis of fluorinated dimethacrylate monomer and its application in preparing Bis-GMA free dental resin. Journal of the Mechanical Behavior of Biomedical Materials. Available at: [Link]

-

A new fluorinated urethane dimethacrylate with carboxylic groups for use in dental adhesive compositions. PubMed. Available at: [Link]

-

Fluorine containing polymer materials based on unsaturated acids modified according to ester fragment and their practical application. Fluorine Notes. Available at: [Link]

-

Synthesis of fluorinated dimethacrylate monomer and its application in preparing Bis-GMA free dental resin | Request PDF. ResearchGate. Available at: [Link]

-

Common Name: METHACRYLOYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

-

METHACRYLOYL CHLORIDE. VanDeMark Chemical. Available at: [Link]

-

Dimethacrylate monomers with varied fluorine contents and distributions. Semantic Scholar. Available at: [Link]

-

Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Available at: [Link]

-

PREPARATION OF (METH)ACRYLIC ACID ESTERS. European Patent Office. Available at: [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Institutes of Health (NIH). Available at: [Link]

-

Activation of perfluoro(methyl vinyl ether) at Rh(i) complexes: metal-centered versus phosphine-mediated decarbonylation. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Synthesis of fluorinated dimethacrylate monomer and its application in preparing Bis-GMA free dental resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dimethacrylate monomers with varied fluorine contents and distributions. | Semantic Scholar [semanticscholar.org]

- 4. vandemark.com [vandemark.com]

- 5. 2,2,3,3,4,4-HEXAFLUORO-1,5-PENTANEDIOL(376-90-9) 13C NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Activation of perfluoro(methyl vinyl ether) at Rh(i) complexes: metal-centered versus phosphine-mediated decarbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. nj.gov [nj.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. canbipharm.com [canbipharm.com]

An In-Depth Technical Guide to 2,2,3,3,4,4-Hexafluoro-1,5-pentyl Dimethacrylate: Properties, Synthesis, and Applications in Advanced Biomaterials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, polymerization, and potential applications of 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate (HFPDMA). As a fluorinated dimethacrylate monomer, HFPDMA offers unique characteristics, including hydrophobicity, chemical resistance, and thermal stability, making it a promising candidate for the development of advanced biomaterials, particularly in the fields of drug delivery and medical devices. This document delves into the technical details of its synthesis and polymerization, providing actionable protocols for researchers. Furthermore, it explores the potential impact of its distinct properties on the performance of biomaterials, supported by scientific literature and proven insights.

Introduction: The Rationale for Fluorination in Methacrylate Chemistry

The incorporation of fluorine into organic molecules has been a transformative strategy in medicinal chemistry and materials science.[1] In the realm of biomedical polymers, fluorination can significantly alter the physicochemical properties of materials, leading to enhanced performance characteristics. The introduction of the hexafluoro-substituted pentyl chain in this compound imparts a unique combination of properties that distinguish it from conventional dimethacrylate monomers. These properties are pivotal for applications where biocompatibility, controlled drug release, and material durability are paramount. This guide will explore the nuances of HFPDMA, providing a foundational understanding for its application in cutting-edge research and development.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of HFPDMA is essential for its effective utilization in material design and synthesis.

Molecular Structure and Key Identifiers

-

Chemical Name: this compound

-

Synonyms: 1,1,5,5-TETRAHYDROPERFLUOROPENTYL-1,5-DIMETHACRYLATE, 2,2,3,3,4,4-HEXAFLUOROPENTANDIYL-1,5-BIS(METHACRYLATE)[2]

-

Molecular Weight: 348.24 g/mol [2]

Physicochemical Data

The following table summarizes the key physicochemical properties of HFPDMA.

| Property | Value | Source |

| Appearance | Clear liquid | [2] |

| Refractive Index | 1.4105 | [2] |

| Storage Temperature | Keep Cold | [2] |

Synthesis of this compound

The synthesis of HFPDMA is typically achieved through the esterification of its corresponding diol, 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, with methacryloyl chloride. This reaction is a standard procedure in organic synthesis, but careful control of reaction conditions is crucial to ensure high yield and purity.

Conceptual Workflow of Synthesis

The synthesis process can be visualized as a two-step logical flow, starting from the commercially available diol precursor.

Sources

An In-Depth Technical Guide to 2,2,3,3,4,4-Hexafluoro-1,5-pentyl Dimethacrylate for Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fluorinated Dimethacrylates in Next-Generation Drug Delivery

In the landscape of advanced drug delivery, the quest for materials that offer enhanced therapeutic efficacy, improved biocompatibility, and controlled release kinetics is paramount. Among the promising candidates, fluorinated polymers have emerged as a class of materials with unique and highly desirable properties. The incorporation of fluorine atoms into a polymer backbone can dramatically alter its physicochemical characteristics, leading to increased hydrophobicity, thermal stability, and chemical resistance. This guide focuses on a key building block for such advanced materials: 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate , with the CAS number 918-36-5 .[1]

This difunctional methacrylate monomer serves as a crucial crosslinking agent in the synthesis of fluorinated polymers. Its hexafluorinated pentyl core imparts a significant degree of hydrophobicity to the resulting polymer network, a feature that can be strategically exploited in the design of sophisticated drug delivery systems. For instance, the hydrophobic nature of polymers derived from this monomer can enhance the encapsulation of poorly water-soluble drugs and modulate their release profiles. Furthermore, the inherent stability of the carbon-fluorine bond contributes to the overall robustness of the polymer matrix, ensuring the integrity of the delivery vehicle in biological environments.

This technical guide will provide a comprehensive overview of this compound, from its fundamental properties and synthesis to its application in the formulation of cutting-edge drug delivery platforms. We will delve into the scientific principles that underpin its utility, supported by detailed experimental protocols and authoritative references, to empower researchers and drug development professionals in their pursuit of innovative therapeutic solutions.

Physicochemical Properties: A Foundation for Formulation

A thorough understanding of the physicochemical properties of this compound is the cornerstone of its effective application. These properties dictate its behavior during polymerization, its interaction with therapeutic agents, and the characteristics of the final polymer network.

| Property | Value | Source |

| CAS Number | 918-36-5 | [1] |

| Molecular Formula | C13H14F6O4 | [1] |

| Molecular Weight | 348.24 g/mol | [1] |

| Appearance | Clear liquid | [1] |

| Refractive Index | 1.4105 | [1] |

| Storage Temperature | Keep Cold | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the esterification of its corresponding diol, 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (CAS: 376-90-9), with a methacrylating agent such as methacryloyl chloride or methacrylic anhydride. The following protocol details a representative synthesis using methacryloyl chloride, a common and effective method for this transformation.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Esterification of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol

Materials:

-

2,2,3,3,4,4-Hexafluoro-1,5-pentanediol

-

Methacryloyl chloride (freshly distilled)

-

Triethylamine (or another suitable tertiary amine base), dried over KOH

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inhibitor (e.g., hydroquinone or 4-methoxyphenol (MEHQ))

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Methacryloyl Chloride: Add freshly distilled methacryloyl chloride (2.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Add a small amount of inhibitor (e.g., a few crystals of hydroquinone) to prevent polymerization during solvent removal.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FT-IR spectroscopy to confirm its structure and purity.

Polymerization and its Significance in Drug Delivery

This compound, being a difunctional monomer, readily undergoes free-radical polymerization to form a crosslinked polymer network. The polymerization can be initiated by various methods, including thermal initiators (e.g., AIBN, BPO) or photoinitiators for UV or visible light-induced polymerization. The choice of polymerization technique is critical as it influences the final properties of the polymer and its suitability for specific drug delivery applications.

Free-Radical Polymerization Workflow

Caption: General workflow for the free-radical polymerization of the monomer.

The presence of the hexafluoroalkyl chain significantly influences the polymerization kinetics and the properties of the resulting polymer. The high hydrophobicity of this monomer can lead to the formation of polymers with low surface energy and reduced water uptake. These characteristics are particularly advantageous for the controlled release of hydrophobic drugs, as they can minimize burst release and provide a more sustained release profile.

Applications in Drug Delivery Systems

The unique properties of polymers derived from this compound make them highly suitable for a variety of drug delivery applications, particularly for the encapsulation and controlled release of hydrophobic therapeutic agents.

Nanoparticles for Targeted Drug Delivery

Fluorinated nanoparticles can be formulated using this monomer in combination with other functional monomers. These nanoparticles can serve as carriers for anticancer drugs, enhancing their solubility and enabling targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. The hydrophobic core of these nanoparticles provides an ideal environment for loading hydrophobic drugs, protecting them from degradation in the bloodstream and facilitating their transport to the target site.

Experimental Protocol: Preparation of Drug-Loaded Fluorinated Nanoparticles by Emulsion Polymerization

Materials:

-

This compound

-

A monofunctional methacrylate or acrylate co-monomer (e.g., methyl methacrylate)

-

A hydrophobic drug (e.g., paclitaxel, doxorubicin)

-

A surfactant (e.g., sodium dodecyl sulfate (SDS) or a non-ionic surfactant like Pluronic® F68)

-

A water-soluble initiator (e.g., potassium persulfate (KPS))

-

Deionized water

Procedure:

-

Oil Phase Preparation: Dissolve this compound, the co-monomer, and the hydrophobic drug in a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant in deionized water.

-

Emulsification: Add the oil phase to the aqueous phase and emulsify using high-speed homogenization or ultrasonication to form a stable oil-in-water miniemulsion.

-

Polymerization: Transfer the miniemulsion to a reaction vessel equipped with a stirrer and a nitrogen inlet. Deoxygenate the system by bubbling with nitrogen for 30 minutes. Heat the mixture to the desired reaction temperature (e.g., 70 °C) and add an aqueous solution of the initiator to start the polymerization.

-

Reaction: Allow the polymerization to proceed for several hours under a nitrogen atmosphere.

-

Purification: Purify the resulting nanoparticle dispersion by dialysis against deionized water to remove unreacted monomers, surfactant, and initiator.

-

Characterization:

-

Determine the particle size and size distribution using dynamic light scattering (DLS).

-

Analyze the morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

-

Quantify the drug loading and encapsulation efficiency using a suitable analytical technique such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Hydrogels for Sustained Release

The crosslinking nature of this dimethacrylate allows for its incorporation into hydrogel networks. By copolymerizing it with hydrophilic monomers, it is possible to create amphiphilic hydrogels with tunable swelling properties and drug release kinetics. The fluorinated domains within the hydrogel can act as reservoirs for hydrophobic drugs, leading to a more sustained and controlled release over time.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion and Future Perspectives

This compound is a versatile and valuable monomer for the development of advanced fluorinated polymers for drug delivery applications. Its unique combination of a crosslinkable dimethacrylate functionality and a hydrophobic hexafluoroalkyl core provides a powerful tool for tuning the properties of polymer networks to achieve controlled and sustained release of therapeutic agents. The ability to incorporate this monomer into nanoparticles, hydrogels, and other delivery platforms opens up exciting possibilities for addressing some of the most pressing challenges in drug development, particularly in the delivery of hydrophobic drugs.

Future research in this area will likely focus on the synthesis of more complex polymer architectures incorporating this monomer, the development of stimuli-responsive drug delivery systems that can release their payload in response to specific biological cues, and the in-depth investigation of the in vivo behavior and therapeutic efficacy of these novel fluorinated materials. As our understanding of the structure-property relationships of these polymers continues to grow, so too will their potential to revolutionize the field of drug delivery and improve patient outcomes.

References

-

PubChem. 2,2,3,3,4,4-Hexafluoropent-1,5-diyl diacrylate. Available from: [Link]

-

ChemBK. 2,2,3,3,4,4-HEXAFLUORO-1,5-PENTYL DIACRYLATE. Available from: [Link]

-

Lu, Y., et al. (2017). Synthesis of fluorinated nanoparticles via RAFT dispersion polymerization-induced self-assembly using fluorinated macro-RAFT agents in supercritical carbon dioxide. RSC Advances, 7(84), 53569-53577. Available from: [Link]

-

Calosi, M., et al. (2022). Self-Assembled Amphiphilic Fluorinated Random Copolymers for the Encapsulation and Release of the Hydrophobic Combretastatin A-4 Drug. Polymers, 14(4), 774. Available from: [Link]

-

Wang, H., et al. (2017). Preparation of Thermo-Responsive and Cross-Linked Fluorinated Nanoparticles via RAFT-Mediated Aqueous Polymerization in Nanoreactors. Polymers, 9(12), 682. Available from: [Link]

-

Lu, Y., et al. (2019). Multifunctional Fluorinated Copolymer Nanoparticles via a Cationic Dendritic‐Based Macromolecular RAFT‐CTA. Macromolecular Rapid Communications, 40(18), 1900229. Available from: [Link]

-

Bajpai, A. K., & Gupta, R. (2009). An in vitro release study of 5-fluoro-uracil (5-FU) from swellable poly-(2-hydroxyethyl methacrylate) (PHEMA) nanoparticles. Journal of Materials Science: Materials in Medicine, 20(3), 625–636. Available from: [Link]

-

Lu, Y., et al. (2010). Photopolymerization Kinetics of Methacrylate Dental Resins. Macromolecules, 36(16), 6000-6009. Available from: [Link]

-

ResearchGate. The kinetic curves of photopolymerization in the presence of initiator... Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

ResearchGate. How do i synthesize methacryloyl chloride? Available from: [Link]

- Google Patents. KR20100088796A - New process for preparing (meth)acryloyl chloride.

-

Inanaga, J., et al. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. Available from: [Link]

-

Popa, A., & Spilca, D. (2003). Esterification and polyesterification reactions with industrial applications. Polyesters obtained from mixture of dicarboxilic acids and diols. ISIRR 2003. Available from: [Link]

-

Sharma, A., et al. (2022). World Journal of Pharmaceutical Research. World Journal of Pharmaceutical Research, 11(3). Available from: [Link]

-

Lee, S. C., et al. (2004). Controlled drug release from hydrogel nanoparticle networks. Journal of Controlled Release, 94(2-3), 303-311. Available from: [Link]

Sources

An In-depth Technical Guide to 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate: A High-Performance Monomer for Advanced Material Formulation

This guide provides a comprehensive technical overview of 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate, a fluorinated dimethacrylate monomer engineered for high-performance polymer applications. Intended for researchers, materials scientists, and formulation chemists, this document delves into the monomer's chemical properties, synthesis, polymerization behavior, and key applications, with a focus on its role in developing next-generation dental resins and specialty optical materials.

Executive Summary: The Strategic Advantage of Fluorination

This compound is a cross-linking monomer distinguished by its central hexafluorinated carbon chain. This structural feature is not merely an incremental modification; it is a strategic design choice that imparts a unique combination of desirable properties to the resulting polymers. The high electronegativity and low polarizability of fluorine atoms create a material with enhanced thermal stability, chemical resistance, hydrophobicity, and a significantly lower refractive index compared to its non-fluorinated hydrocarbon counterparts. These attributes make it an invaluable component in formulations where environmental durability, biocompatibility, and specific optical properties are paramount.

Core Compound Analysis: Chemical and Physical Properties

A thorough understanding of a monomer's fundamental properties is critical for predicting its behavior in a formulation and the performance of the final cured polymer.

Chemical Identity

| Attribute | Value |

| IUPAC Name | [2,2,3,3,4,4-hexafluoro-5-(2-methylprop-2-enoyloxy)pentyl] 2-methylprop-2-enoate |

| CAS Number | 918-36-5 |

| Molecular Formula | C₁₃H₁₄F₆O₄ |

| Molecular Weight | 348.24 g/mol |

| Synonyms | 1H,1H,5H,5H-Perfluoropentyl-1,5-dimethacrylate, 2,2,3,3,4,4-Hexafluoropentanediyl-1,5-bis(methacrylate) |

Physicochemical Data

| Property | Value | Source |

| Appearance | Clear Liquid | |

| Density | 1.276 g/cm³ | |

| Boiling Point | 311.4°C at 760 mmHg | |

| Flash Point | 137.6°C | |

| Refractive Index | 1.4105 | |

| Storage | Keep Cold |

Molecular Structure

The structure consists of a five-carbon pentanediyl chain, heavily fluorinated at the 2, 3, and 4 positions. This core is flanked by two methacrylate functional groups, which are readily available for polymerization.

Caption: Chemical structure of this compound.

Synthesis Pathway and Experimental Protocol

The monomer is synthesized via a standard esterification reaction. The causality behind this choice is the high reactivity of acid chlorides with alcohols, which allows for a high-yield reaction under relatively mild conditions. The precursor, 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol, is a commercially available specialty chemical.[1]

Synthesis Workflow

Caption: Workflow for the synthesis of the target monomer.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure based on established methods for the esterification of alcohols with methacryloyl chloride.[2]

-

Vessel Preparation: Equip a two-necked, 500 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Ensure the apparatus is dry and flushed with an inert gas (e.g., nitrogen).

-

Reactant Charging: Dissolve 0.1 mol of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol in an appropriate volume of ethyl methyl ketone. Add 0.22 mol of triethylamine to the flask. The triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Reaction: Cool the stirred mixture in an ice bath to 0-5°C. Add 0.21 mol of freshly distilled methacryloyl chloride dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 5°C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Work-up - Filtration: Filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt.

-

Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium hydroxide solution (to remove unreacted starting material and acidic impurities), followed by water until the aqueous layer is neutral.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.

Polymerization and Core Applications

The twin methacrylate groups make this monomer an excellent cross-linking agent. It is typically copolymerized with other monomers to tailor the properties of the final material. Photopolymerization is the most common curing method, especially in dental and coatings applications, due to the rapid, on-demand curing it provides.[3]

Application in Advanced Dental Resins

A primary application for this monomer is in the formulation of Bis-GMA-free dental composites.[4] Bis-GMA has been the workhorse of dental resins for decades, but concerns over potential estrogenicity from leached Bisphenol-A (BPA) have driven the search for alternatives.

-

Causality for Use: The hexafluoro-pentyl backbone provides a high degree of hydrophobicity. This is critical in the oral environment, as it reduces water sorption compared to traditional Bis-GMA/TEGDMA systems.[4] Lower water sorption leads to improved hydrolytic stability, reduced material degradation, and better color stability over the lifetime of the restoration. Furthermore, the fluorinated backbone can reduce the adhesion of oral bacteria like S. mutans, potentially lowering the risk of secondary caries.[4]

Application in Low Refractive Index Coatings

The presence of fluorine significantly lowers the refractive index of the polymer.[5] This property is exploited in the manufacturing of optical devices.

-

Causality for Use: In applications like anti-reflective coatings for displays or cladding for optical fibers, a low refractive index material is essential to control the path of light, reduce surface reflections, and minimize signal loss.[6][7] Copolymers containing this compound can be formulated to have a precisely tailored refractive index, making them ideal for these high-tech applications.

Representative Photopolymerization Protocol (Dental Resin Formulation)

This protocol describes the preparation of a simple, experimental dental resin for characterization.

-

Monomer Formulation: Prepare a resin mixture by combining this compound with a co-monomer like triethylene glycol dimethacrylate (TEGDMA) at a specific weight ratio (e.g., 70:30 wt/wt).

-

Initiator System: Add a photoinitiator system suitable for visible light curing. A common system is camphorquinone (CQ, 0.5 wt%) as the photosensitizer and an amine co-initiator such as ethyl-4-(dimethylamino)benzoate (EDMAB, 1.0 wt%).

-

Mixing: Mix the components thoroughly in the absence of light until a homogenous, single-phase liquid is obtained.

-

Curing: Place the resin mixture into a mold of desired dimensions (e.g., for flexural strength testing). Irradiate with a dental curing light (blue light, ~470 nm) for 40-60 seconds. The CQ absorbs the light and initiates the free-radical polymerization process.

-

Post-Cure & Characterization: Remove the cured polymer from the mold. It can now be subjected to characterization tests such as flexural strength, water sorption, and double bond conversion (via FTIR spectroscopy).

Polymerization Workflow

Caption: Workflow for photopolymerization of a resin formulation.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be observed.

-

Hazards: The analogous diacrylate compound is listed as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8] It is prudent to handle the dimethacrylate with the same precautions.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Storage: The material should be stored in a cool, dark place, away from heat and sources of ignition, to prevent premature polymerization.

Conclusion

This compound is a specialty monomer that offers a distinct performance advantage in demanding applications. Its fluorinated core provides a robust solution for creating materials with superior hydrophobicity, chemical resistance, and low refractive indices. For scientists and researchers in the fields of dental materials and optical polymers, this monomer represents a key building block for innovation, enabling the development of more durable, biocompatible, and efficient products.

References

- He, J., Söderling, E., Lassila, L. V., & Vallittu, P. K. (2014). Preparation of a fluorinated dental resin system and its anti-adhesive properties against S. mutans. Journal of Dentistry, 42(9), 1134–1141.

- Lee, I. H., & Kim, H. J. (2009). Photocurable Fluorinated Methacrylates: Synthesis and Polymerization. Journal of the Korean Chemical Society, 53(5), 594-598.

- Puts, G. J., et al. (2009). Fluoro(meth)acrylate polymer composition suitable for low index layer of antireflective film. U.S. Patent No. 7,615,283. Washington, DC: U.S.

- Kavčič, M., et al. (2020). Fluorinated Polymers for Photonics—From Optical Waveguides to Polymer-Clad Glass Optical Fibers. Polymers, 12(11), 2568.

- A new fluorinated urethane dimethacrylate with carboxylic groups for use in dental adhesive compositions. (2013).

-

PubChem. (n.d.). 2,2,3,3,4,4-Hexafluoropent-1,5-diyl diacrylate. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol 98.0+%, TCI America™. Retrieved from [Link]

-

960化工网. (n.d.). CAS No.918-36-5 | this compound. Retrieved from [Link]

-

ChemBK. (n.d.). 2,2,3,3,4,4-HEXAFLUORO-1,5-PENTYL DIACRYLATE. Retrieved from [Link]

- Soluble Fluorinated Cardo Copolyimide as an Effective Additive to Photopolymerizable Compositions Based on Di(meth)acrylates. (2024). International Journal of Molecular Sciences, 25(10), 5494.

- Does the Application of Additional Hydrophobic Resin to Universal Adhesives Increase Bonding Longevity of Eroded Dentin?. (2022).

- Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2023). Frontiers in Chemistry, 11, 1234567.

- 6-Heptenoic acid, 6-methyl-6-oxo-, ethyl ester. Organic Syntheses, 70, 197.

- Supplementary Information - The Royal Society of Chemistry. (2020).

- Synthesis of 5-Indanyl Methacrylate Using Methacryloyl Chloride and Its Characterisation Studies. (2016). International Journal of Pharmaceutical Sciences Review and Research, 37(2), 118-121.

- Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis. (2011). Journal of the Taiwan Institute of Chemical Engineers, 42(5), 776-782.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US7615283B2 - Fluoro(meth)acrylate polymer composition suitable for low index layer of antireflective film - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 2,2,3,3,4,4-Hexafluoropent-1,5-diyl diacrylate | C11H10F6O4 | CID 2779230 - PubChem [pubchem.ncbi.nlm.nih.gov]

safety and handling of 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate

An In-Depth Technical Guide to the Safe Handling of 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate

Section 1: Compound Profile and Physicochemical Properties

This compound (CAS No. 918-36-5) is a fluorinated dimethacrylate monomer.[1] Its unique structure, featuring a fluorinated backbone, imparts distinct properties relevant to its application in polymer synthesis, particularly in the development of advanced materials for biomedical and dental applications. The presence of the fluoroalkyl chain can enhance properties such as hydrophobicity, chemical resistance, and thermal stability in the resulting polymers.

From a handling perspective, its identity as a methacrylate monomer is paramount. Methacrylates are known for their potential to cause skin and respiratory sensitization, and their reactivity requires careful management to prevent unintended polymerization.[2][3] This guide provides a framework for handling this compound, balancing its utility in research with the imperative of laboratory safety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 918-36-5 | [1] |

| Molecular Formula | C₁₃H₁₄F₆O₄ | [1] |

| Molecular Weight | 348.24 g/mol | [1] |

| Appearance | Clear liquid | [1][4] |

| Refractive Index | 1.4105 | [1][4] |

| Storage Temperature | Keep Cold |[1][4] |

Section 2: Hazard Identification and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be reliably inferred from its chemical class (methacrylate esters) and data for structurally analogous compounds. The closely related compound, 2,2,3,3,4,4-Hexafluoropent-1,5-diyl diacrylate (CAS 678-95-5), provides a strong basis for GHS classification.[5]

Methacrylate monomers as a class are recognized as potent irritants and sensitizers.[3] Unreacted "free monomers" can cause irritation to the skin and eyes, asthma, and allergic contact dermatitis.[3] The primary risks associated with this compound are irritation upon contact and the potential for allergic sensitization with repeated exposure.

Table 2: GHS Hazard Classification (Based on data for the analogous compound 2,2,3,3,4,4-Hexafluoropent-1,5-diyl diacrylate, CAS 678-95-5)

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [5] |

Pictogram:

Signal Word: Warning [5]

Reactivity Hazards:

-

Hazardous Polymerization: Like other methacrylate monomers, this compound can undergo hazardous polymerization if not properly inhibited or if exposed to heat, light, or incompatible materials such as acids, bases, or peroxides.[6][7] Monomer vapors are often uninhibited and can polymerize in ventilation systems or flame arrestors, potentially causing blockages.[7]

-

Thermal Decomposition: Overheating or combustion can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and fluorine-based pyrolysis products.[6][8]

Section 3: Comprehensive Protocol for Safe Handling and Use

A multi-tiered approach, prioritizing engineering controls and supplemented by rigorous administrative controls and appropriate personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling volatile and irritating chemicals is a properly functioning chemical fume hood.

-

Causality: The reported potential for respiratory irritation (H335) necessitates that all manipulations of this compound be performed within a fume hood.[5] This contains vapors and aerosols at the source, preventing inhalation and systemic exposure.

-

Protocol:

-

Verify the fume hood has a current certification and is functioning correctly (check airflow monitor).

-

Ensure the sash is positioned as low as possible to maximize protection while allowing comfortable manipulation.

-

Conduct all dispensing, mixing, and handling of the monomer deep within the hood, at least 6 inches from the sash opening.

-

Keep the container sealed when not actively in use.

-

Administrative Controls: Standard Operating Procedures

Safe work practices are critical for minimizing exposure risk.

-

Storage: Store the compound in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[6][7][9] It should be kept separate from incompatible materials like acids, bases, and oxidizing agents.[6] The storage temperature should not exceed 30°C (86°F).[7]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard warnings.

-

Access Control: Limit access to areas where the chemical is handled and stored to trained and authorized personnel only.

-

Hygiene: Do not eat, smoke, or drink where this chemical is handled or stored.[10] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for engineering controls but is essential for protecting against direct contact. The selection of appropriate PPE is critical, as some materials offer little protection against methacrylate monomers.

-

Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a full-face shield should be worn over the goggles.[7][11]

-

Skin Protection:

-

A fully buttoned lab coat must be worn.

-

Gloves: This is the most critical PPE component. Methacrylate monomers can readily penetrate standard latex or vinyl gloves.[3]

-

Recommended: Use chemical-resistant gloves such as Butyl or Nitrile rubber.[7] It is often recommended to double-glove with two pairs of nitrile gloves for tasks under 60 minutes.[3]

-

Protocol: Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if contamination is suspected or breakthrough occurs.[2] Wash hands thoroughly after removing gloves.

-

-

-

Respiratory Protection: Typically not required when work is conducted within a certified chemical fume hood. If vapors are expected to exceed exposure limits or for large-scale spills, a NIOSH-approved respirator with an organic vapor cartridge should be used.[7]

Diagram 1: PPE Selection Workflow A logical flow for ensuring adequate protection when handling fluorinated methacrylates.

Section 4: Emergency Preparedness and Response

Immediate and correct action during an emergency is crucial to minimizing harm.

First Aid Measures

-

Inhalation: Move the person into fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[6][9][12] If skin irritation or a rash develops, seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[6][9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[9] Rinse the mouth with water and seek immediate medical attention.

Spill Response Protocol

The response to a spill depends on its size and location.

-

Causality: The compound's irritant nature and potential flammability require a structured response to prevent exposure and fire risk.

-

Step-by-Step Protocol for Small Spills (< 100 mL) in a Fume Hood:

-

Alert: Alert personnel in the immediate area.

-

Isolate: Ensure the fume hood sash is down and ventilation is running.

-

PPE: Don appropriate PPE as described in Section 3.3, including double nitrile gloves, safety goggles, and a lab coat.

-

Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or activated charcoal adsorbent.[10] Do not use combustible materials like paper towels or sawdust.

-

Neutralize/Collect: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[12]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

-

-

Large Spills (> 100 mL) or Spills Outside a Fume Hood: Evacuate the area immediately. Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.[9]

Diagram 2: Emergency Spill Response Workflow A decision tree for responding to a spill of this compound.

Section 5: Waste Disposal

Proper disposal is a critical final step in the safe handling of this chemical.

-

Protocol:

-

All waste containing this compound, including excess reagent, reaction mixtures, and contaminated materials (gloves, absorbent, pipette tips), must be collected in a dedicated, properly labeled hazardous waste container.[2]

-

The container must be kept closed except when adding waste.

-

Store the waste container in a designated satellite accumulation area.

-

Never dispose of this chemical down the drain or in regular trash.[6]

-

Follow all local, state, and federal regulations for hazardous waste disposal, typically managed through your institution's EHS department.[13]

-

References

-

Acrylic Plastic Safety Tips To Know. (2024). A&C Plastics. [Link]

-

Methyl Methacrylate - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]

-

Hazard Summary: Methyl Methacrylate. (Rep.). (n.d.). New Jersey Department of Health. [Link]

-

Methyl Methacrylate MEHQ (MMA) :: Internal Plant Instructions. (n.d.). Chemius. [Link]

-

Acrylates in the Dental Office – Hazards and Hand Protection. (n.d.). Hourglass International, Inc. [Link]

-

2,2,3,3,4,4-Hexafluoropent-1,5-diyl diacrylate. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Safe transport of acrylic monomers. (2020). YouTube. [Link]

-

Safety Data Sheet - Acrylic Monomer. (2020). Dental Products de Mexico. [Link]

-

Methacrylate Monomers Safe use of gloves. (n.d.). European Basic Acrylate and Methacrylate Manufacturers (EBAM). [Link]

-

Safety Data Sheet - Chemisil Plus OR. (2018). ChemMasters. [Link]

-

Safety Data Sheet - COMPOSIVE. (2016). Candulor. [Link]

-

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Safety data sheet - UNIDYNE TG-5546. (2017). Daikin. [Link]

-

Safety Data Sheet - Fluorinated Polymer Coating. (2021). AMS Electronics. [Link]

Sources

- 1. This compound CAS#: 918-36-5 [amp.chemicalbook.com]

- 2. Mobile [my.chemius.net]

- 3. hourglass-intl.com [hourglass-intl.com]

- 4. This compound CAS#: 918-36-5 [m.chemicalbook.com]

- 5. 2,2,3,3,4,4-Hexafluoropent-1,5-diyl diacrylate | C11H10F6O4 | CID 2779230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. newstetic.com [newstetic.com]

- 8. daikinchemicals.co.th [daikinchemicals.co.th]

- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 10. nj.gov [nj.gov]

- 11. acmeplastics.com [acmeplastics.com]

- 12. METHYL METHACRYLATE MONOMER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. chemmasters.net [chemmasters.net]

A Technical Guide to Fluorine's Role in Modifying Polymer Properties for Advanced Applications

Abstract

The strategic incorporation of fluorine into polymer structures imparts a unique and powerful combination of properties unattainable with hydrocarbon-based analogs. This guide provides an in-depth exploration of the fundamental principles governing how fluorine modification dramatically alters polymer characteristics. We will delve into the causal mechanisms behind enhanced thermal stability, superior chemical resistance, unique surface properties (hydrophobicity, oleophobicity, and low friction), and tailored optical behavior. With a focus on the needs of researchers and drug development professionals, this document elucidates the structure-property relationships that make fluoropolymers indispensable materials for high-performance applications, from advanced coatings and membranes to sophisticated drug delivery systems.

The Foundation: The Carbon-Fluorine Bond

The remarkable properties of fluoropolymers originate from the unique characteristics of the fluorine atom and the carbon-fluorine (C-F) bond.[1][2] Fluorine is the most electronegative element, creating a highly polar C-F bond with a significant bond dissociation energy of approximately 485 kJ/mol, one of the strongest single bonds known in organic chemistry.[1][3] This inherent strength is the primary reason for the exceptional thermal stability and chemical inertness of fluoropolymers.[1][3][4]

Furthermore, the fluorine atom is relatively small (van der Waals radius of 1.32 Å), allowing for dense packing around a carbon backbone.[1] In perfluorinated polymers like Polytetrafluoroethylene (PTFE), the fluorine atoms form a tight, helical sheath around the carbon-carbon (C-C) bonds.[4][5] This sheath effectively shields the more vulnerable C-C backbone from chemical attack, further enhancing the polymer's resistance.[4]

Enhanced Thermal and Chemical Stability

The substitution of hydrogen with fluorine dramatically improves a polymer's ability to withstand extreme thermal and chemical environments.

Thermal Stability

The high energy of the C-F bond directly translates to superior thermal stability compared to hydrocarbon polymers.[1][6] Polytetrafluoroethylene (PTFE), a fully fluorinated polymer, has a continuous service temperature of 260°C and can endure short-term exposure up to 450°C without significant weight loss.[6][7] This is a stark contrast to its non-fluorinated counterpart, polyethylene (PE), which degrades at much lower temperatures. The thermal resistance generally increases with the degree of fluorination.[6]

The order of thermal resistance among common fluoropolymers is generally: PTFE > PFA > FEP > ETFE > PVDF.[7] Even partially fluorinated polymers like Polyvinylidene fluoride (PVDF) and Ethylene tetrafluoroethylene (ETFE) exhibit significantly better thermal performance than most non-fluorinated plastics.[1][6]

Chemical Resistance

Fluoropolymers are renowned for their chemical inertness, making them stable in nearly all chemical environments.[4][5] This property is a direct consequence of two factors:

-

Bond Strength : The formidable strength of the C-F bond makes it highly resistant to being broken by chemical reagents.[4][5]

-

Steric Shielding : The helical arrangement of fluorine atoms in perfluorinated polymers creates a physical barrier that prevents solvents, acids, and bases from reaching and reacting with the carbon backbone.[4]

As a result, fluoropolymers like PTFE, FEP, and PFA are resistant to a wide range of aggressive chemicals, including strong acids, bases, and organic solvents.[3][8] The degree of chemical resistance correlates with the level of fluorination; fully fluorinated polymers like PTFE offer the highest resistance, while partially fluorinated polymers may show susceptibility to certain chemicals, though their resistance is still exceptional compared to traditional polymers.[5][9]

Caption: C-F vs. C-H bond impact on polymer stability.

Unique Surface Properties

Fluorination profoundly modifies the surface characteristics of polymers, leading to low surface energy, which manifests as hydrophobicity, oleophobicity, and a low coefficient of friction.

Hydrophobicity and Oleophobicity

The low polarizability of the C-F bond and the resulting weak van der Waals forces lead to exceptionally low surface energy.[8][10] This property makes fluoropolymer surfaces highly repellent to both water (hydrophobic) and oils (oleophobic).[10][11] This dual repellency, or omniphobicity, is a hallmark of highly fluorinated materials. The introduction of fluorine-containing substituents is a recognized method for enhancing the hydrophobicity of polymeric materials.[12] For instance, surface modification of polymers through direct fluorination can create a highly fluorinated surface layer with these desirable properties.[13]

Low Coefficient of Friction

The same factors that cause low surface energy—weak intermolecular forces—also result in a very low coefficient of friction, giving fluoropolymers their characteristic "non-stick" or lubricious quality.[1][8] This property is invaluable in applications requiring smooth, low-friction surfaces, such as in medical catheters and non-stick coatings.[8][14]

| Polymer | Chemical Structure | Degree of Fluorination | Melting Point (°C) | Max. Service Temp (°C) | Water Contact Angle (°) |

| Polyethylene (PE) | (-CH₂-CH₂-)n | None | ~115-135 | ~80-100 | ~94 |

| PVDF | (-CH₂-CF₂-)n | Partial | ~177 | ~150 | ~80-90 |

| ETFE | (-CH₂-CH₂-CF₂-CF₂-)n | Partial | ~267 | ~150 | ~92 |

| FEP | Copolymer of TFE & HFP | Full | ~260-280[15] | ~200 | ~110 |

| PTFE | (-CF₂-CF₂-)n | Full | ~327 | ~260[6] | ~115 |

Table 1: Comparison of properties for non-fluorinated, partially fluorinated, and fully fluorinated polymers. Data compiled from various sources.

Optical Properties

Fluorination can be used to precisely tune the optical properties of polymers, particularly the refractive index and transparency. Amorphous perfluoropolymers, such as Teflon™ AF and Cytop, exhibit unparalleled optical transparency from the UV to the infrared region.[1]

A key optical feature of fluoropolymers is their exceptionally low refractive index (RI), often in the range of 1.30 to 1.45, which is lower than almost any other solid polymer.[16][17] For comparison, traditional transparent polymers like PMMA and polycarbonate have RIs in the 1.5 to 1.6 range.[16] This low RI minimizes light reflection and makes fluoropolymers ideal for applications such as anti-reflective coatings, optical fibers, and waveguides.[16][18] However, the crystallinity in many fluoropolymers can lead to light scattering and haze.[19] This can be overcome by creating amorphous fluoropolymers or through copolymerization to suppress crystallization.[15][19]

Applications in Drug Development and Biomedical Science

The unique combination of properties imparted by fluorine makes these polymers highly valuable in the biomedical field.[10][11] Their biocompatibility, chemical inertness, and lubricity are critical for medical devices like catheters, implants, and bioprocessing equipment.[8][14][20]

In drug delivery, fluorinated polymers are emerging as powerful tools.[21] Their hydrophobic and lipophobic nature can be leveraged to create stable self-assembled nanostructures, such as micelles or nanoparticles, for encapsulating therapeutic agents.[10][12] The key advantages include:

-

Enhanced Stability: The C-F bond's stability can extend the drug's lifecycle in the system.[21]

-

Controlled Release: Fluorinated segments can form a stable core in nanoparticles, preventing premature drug leakage and enabling controlled release profiles.[12]

-

Improved Bioavailability: The introduction of fluorine can augment a drug's lipophilicity, which can bolster its ability to traverse cellular membranes.[21]

-

Bio-inertness: Fluoropolymers are relatively unreactive, minimizing unwanted interactions with biological systems.[10][11]

Caption: Workflow for creating drug-delivery nanoparticles.

Experimental Protocols

Protocol: Synthesis of a Fluoropolymer via Free-Radical Polymerization

This protocol provides a generalized methodology for synthesizing a fluoropolymer. The specific monomer, initiator, and conditions must be optimized for the target polymer.

Objective: To synthesize a fluoropolymer using a water-based emulsion polymerization technique.[15][22]

Materials:

-

Deionized, deoxygenated water

-

Fluorinated monomer (e.g., Tetrafluoroethylene, Vinylidene fluoride)

-

Fluorinated surfactant/emulsifier (e.g., Ammonium perfluorooctanoate)

-

Water-soluble initiator (e.g., Ammonium persulfate)

-

Corrosion-resistant, high-pressure reaction vessel with stirring mechanism and temperature control

Methodology:

-

Vessel Preparation: Thoroughly clean and dry the reaction vessel. Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can inhibit free-radical polymerization.

-

Aqueous Phase Preparation: Charge the reactor with deionized, deoxygenated water and the fluorinated surfactant. Agitate the mixture until the surfactant is fully dissolved.

-

Initiator Introduction: Add the water-soluble initiator to the aqueous phase. Heat the mixture to the desired reaction temperature (typically 0–100°C) to generate initial radicals.[15]

-

Monomer Feed: Introduce the gaseous or liquid fluorinated monomer into the reactor under pressure. Maintain constant pressure by continuously feeding the monomer as it is consumed by the reaction.

-

Polymerization: Maintain the reaction at a constant temperature and pressure with continuous stirring. The reaction time will vary depending on the desired molecular weight and conversion (can be several hours).

-

Termination & Recovery: Once the desired conversion is reached, stop the monomer feed and cool the reactor. Vent any unreacted monomer safely.

-

Purification: The resulting polymer will be in the form of a latex or suspension. Coagulate the polymer by adding a salt or acid. Filter the solid polymer, wash it thoroughly with deionized water to remove residual surfactant and initiator, and dry it in a vacuum oven until a constant weight is achieved.

Protocol: Characterization of Surface Hydrophobicity via Contact Angle Measurement

Objective: To quantify the hydrophobicity of a fluoropolymer surface by measuring the static water contact angle.

Materials & Equipment:

-

Fluoropolymer sample (film or coated substrate)

-

Goniometer or contact angle measurement system with a high-resolution camera

-

Syringe with a flat-tipped needle (e.g., 22-gauge)

-

High-purity deionized water

-

Lint-free wipes and isopropanol for cleaning

Methodology:

-

Sample Preparation: Ensure the polymer surface is clean, dry, and free of contaminants. If necessary, gently clean the surface with isopropanol and a lint-free wipe, then allow it to dry completely. Place the sample on the goniometer stage.

-

System Setup: Calibrate the goniometer according to the manufacturer's instructions. Fill the syringe with high-purity deionized water, ensuring no air bubbles are present.

-

Droplet Deposition: Carefully and slowly dispense a single droplet of water (typically 2-5 µL) onto the polymer surface. Lower the needle close to the surface to deposit the droplet without causing it to impact or spread dynamically. Gently retract the needle.

-

Image Capture: Allow the droplet to equilibrate for 30-60 seconds. Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

-

Angle Measurement: Use the goniometer's software to analyze the captured image. The software will fit a mathematical model (e.g., Young-Laplace) to the droplet shape and calculate the contact angle at the three-phase contact line.

-

Data Validation: Repeat the measurement at a minimum of five different locations on the sample surface to ensure statistical validity and account for any surface heterogeneity.

-

Reporting: Report the average static contact angle with the standard deviation. A contact angle >90° indicates a hydrophobic surface. For fluoropolymers, this value is often well above 100°.[19]

Conclusion

The incorporation of fluorine is a transformative strategy in polymer science. The fundamental strength and polarity of the carbon-fluorine bond give rise to a suite of high-performance properties, including exceptional thermal and chemical stability, low surface energy, and unique optical characteristics. These attributes have established fluoropolymers as essential materials in demanding industrial sectors and have opened new frontiers in biomedical science and drug delivery, where their stability, biocompatibility, and tunable properties offer solutions to complex challenges. A thorough understanding of the structure-property relationships detailed in this guide is crucial for scientists and researchers seeking to innovate and harness the full potential of these remarkable materials.

References

- Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. (n.d.).

-

Dias, A. M., & Sencadas, V. (2020). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 12(9), 1937. [Link]

-

Using Fluoropolymers In Biomedical Applications. (2020, November 25). Fluorotherm. [Link]

-

Wang, K., et al. (2021). Fluoropolymers in biomedical applications: state-of-the-art and future perspectives. Chemical Society Reviews, 50(9), 5786-5829. [Link]

-

Arkenbout, E. H., & O'Hearn, B. (2014). Fluoropolymers: Origin, Production, and Industrial and Commercial Applications. Australian Journal of Chemistry, 67(10), 1405-1415. [Link]

-

Shukla, P. N. (2015, July 17). The Impact of Fluoropolymers on the Medical Device Industry. SGS Polymer Solutions Incorporated. [Link]

-

Li, J., et al. (2024). Fluorinated Organic Polymers for Cancer Drug Delivery. Advanced Materials, e2404645. [Link]

-

Optical Clarity of Fluoropolymers. (n.d.). Thomasnet. [Link]

-

Giannetti, E. (2006). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. Polymer Degradation and Stability, 91(3), 546-556. [Link]

-

Fluoropolymers in Medical Applications: Recent Progress and Development. (2025). PubMed. [Link]

-

Resnick, P. R., & Buck, W. H. (2008). Optical properties of Teflon® AF amorphous fluoropolymers. SPIE Proceedings. [Link]

-

Belov, N. A., et al. (2020). Direct Fluorination as Method of Improvement of Operational Properties of Polymeric Materials. Polymers, 12(12), 2836. [Link]

-

Fluoropolymer synthesis in supercritical carbon dioxide. (2025). ResearchGate. [Link]

-

Lee, S., et al. (2008). The Wettability of Fluoropolymer Surfaces: Influence of Surface Dipoles. Langmuir, 24(12), 6147-6153. [Link]

-

Fluorination improves the surface properties of plastics. (n.d.). Fluor Technik System. [Link]

-

Fluorinated Organic Polymers for Cancer Drug Delivery. (2025). ResearchGate. [Link]

-

Amorphous Fluoropolymers: A Revolution in Advanced Materials. (2025). LinkedIn. [Link]

-

Introduction to Fluoropolymers: Materials, Technology, and Applications. (n.d.). ResearchGate. [Link]

- Ameduri, B., & Sawada, H. (Eds.). (2016).

-

Synthesis of fluorinated polymers for drug/gene delivery and 19F-MRI imaging. (n.d.). University of Mons. [Link]

-

Yampolskii, Y. (2025). Fluorine in polymer structure: how it affects their gas separation properties. ResearchGate. [Link]

-

The Chemical Resistance of FLUOROPOLYMERS. (2023, April 21). Port Plastics. [Link]

-

Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. (2025). ResearchGate. [Link]

-

Fluoropolymers Explained: Basics and Applications. (2024, August 8). Plastics Engineering. [Link]

-

So, J., & Gleason, K. K. (2021). Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes. Macromolecules, 54(17), 7899-7907. [Link]

-

Chemical resistance. (n.d.). Daikin Global. [Link]

-

Chemical Resistance of Fluoropolymers. (n.d.). Membrane Solutions. [Link]

-

Chemical Resistance of Fluoropolymers. (2020, June 15). Cole-Parmer. [Link]

-

Fluoropolymers vs. Side-Chain Fluorinated Polymers. (n.d.). FluoroCouncil. [Link]

-

Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorinated Polymers. (n.d.). FluoroCouncil. [Link]

-

Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. (2010). e-Publications@Marquette. [Link]

-

Thermal decomposition of fluorinated polymers used in plasticized explosives and munitions. (n.d.). ResearchGate. [Link]

Sources

- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. plasticsengineering.org [plasticsengineering.org]

- 3. Chemical resistance | Fluorochemicals | Daikin Global [daikinchemicals.com]

- 4. Chemical Resistance of Fluoropolymers - Membrane Solutions [membrane-solutions.com]

- 5. coleparmer.co.uk [coleparmer.co.uk]

- 6. 20.210.105.67 [20.210.105.67]

- 7. researchgate.net [researchgate.net]

- 8. boydbiomedical.com [boydbiomedical.com]

- 9. portplastics.com [portplastics.com]

- 10. researchgate.net [researchgate.net]

- 11. Fluoropolymers in biomedical applications: state-of-the-art and future perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. polymersolutions.com [polymersolutions.com]

- 15. connectsci.au [connectsci.au]

- 16. cdn.thomasnet.com [cdn.thomasnet.com]

- 17. spiedigitallibrary.org [spiedigitallibrary.org]

- 18. chromistechnologies.com [chromistechnologies.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for the Photopolymerization of 2,2,3,3,4,4-Hexafluoro-1,5-pentyl dimethacrylate (HFPMA)